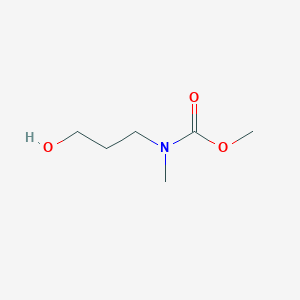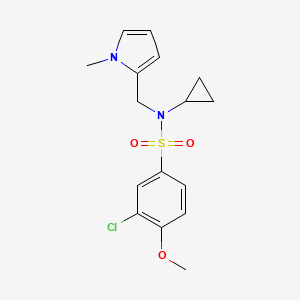
3-chloro-N-cyclopropyl-4-methoxy-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the chloro group might be replaced in a nucleophilic substitution reaction, or the compound might participate in a Suzuki–Miyaura cross-coupling reaction due to the presence of the boronic ester .Scientific Research Applications
Herbicide Metabolism and Selectivity
Benzenesulfonamide derivatives, such as chlorsulfuron, have been extensively studied for their herbicidal properties. Research demonstrates their selectivity for cereals, attributed to the ability of crop plants to metabolize these herbicides into inactive products. This metabolism involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, a process not found in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).
Herbicide Mode of Action
The mode of action of chlorsulfuron has been identified as inhibiting plant cell division within hours of application, significantly reducing plant growth without affecting other plant physiological processes such as photosynthesis, respiration, or protein synthesis (Ray, 1982).
Photodynamic Therapy for Cancer
New benzenesulfonamide derivatives have been synthesized and characterized for their potential in photodynamic therapy, a treatment for cancer. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement Properties
Research into benzenesulfonamide derivatives has also extended into neuropharmacology, with compounds like SB-399885 showing potential as cognitive enhancers. This compound has been found to be a potent and selective antagonist of the 5-HT6 receptor, with studies demonstrating its ability to improve cognitive deficits in animal models, likely through enhancements of cholinergic function (Hirst et al., 2006).
Structural Studies and Nonlinear Optics
Benzenesulfonamide derivatives have been prepared and studied for their structural properties and potential applications in nonlinear optics. These studies have shown that certain derivatives crystallize into noncentrosymmetric structures, which are valuable for second-order nonlinear optical applications (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Mechanism of Action
- The primary target of this compound is crucial for understanding its effects. Unfortunately, specific information about the exact target of this compound is not readily available in the sources I’ve accessed .
Target of Action
Pharmacokinetics
properties
IUPAC Name |
3-chloro-N-cyclopropyl-4-methoxy-N-[(1-methylpyrrol-2-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-18-9-3-4-13(18)11-19(12-5-6-12)23(20,21)14-7-8-16(22-2)15(17)10-14/h3-4,7-10,12H,5-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIWIQBORGNLHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

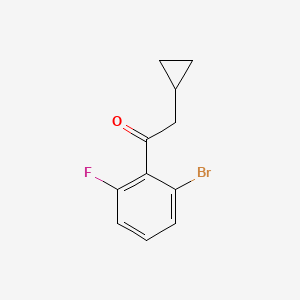
![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)
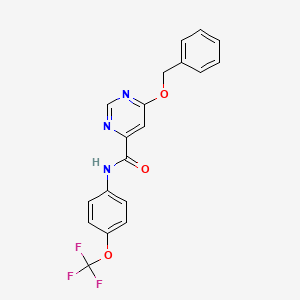

![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)
![3-Fluoro-4-[[4-[(7-fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2694633.png)
![2,2-Bis(bromomethyl)spiro[3.3]heptane](/img/structure/B2694634.png)
![2,4-Dimethyl-6-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2694635.png)
![3-(furan-2-yl)-1-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2694636.png)
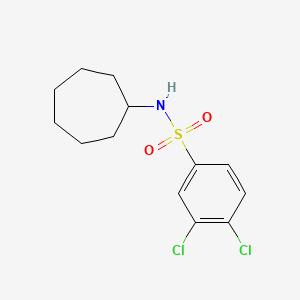
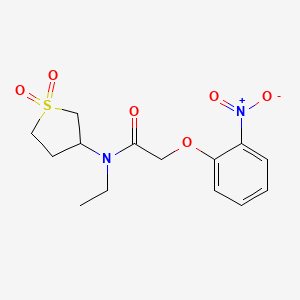
![(1S,2R)-rel-2-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2694639.png)
![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2694642.png)
